3-(Ethylamino)pyrrolidine

Description

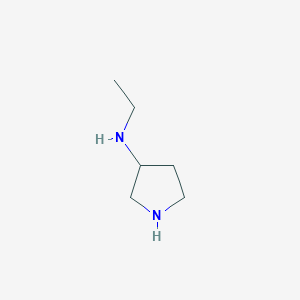

Structure

3D Structure

Properties

IUPAC Name |

N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPWFHLFKAUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558417 | |

| Record name | N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111390-22-8 | |

| Record name | N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(Ethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylamino)pyrrolidine, also known as N-Ethyl-3-pyrrolidinamine, is a substituted pyrrolidine that holds significance as a building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an ethylamino group at the 3-position provides a key site for further functionalization and interaction with biological targets. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and property determination.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [3][4][5] |

| Molecular Weight | 114.19 g/mol | [3][4][5] |

| CAS Number | 111390-22-8 | [3][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 168 °C | [5] |

| Density | 0.91 g/cm³ | [5] |

| Predicted pKa | 10.59 ± 0.10 | |

| Solubility | Miscible with water and most organic solvents (presumed based on structural similarity to pyrrolidine) | [6] (by analogy) |

Synthesis and Characterization

General Synthetic Protocol: Reductive Amination

A common method for the synthesis of N-alkylated amines is reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Experimental Protocol:

-

Imine Formation: To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, add acetaldehyde (1.1 eq). The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Experimental Protocols for Property Determination

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined experimentally by potentiometric titration.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology (Thiele Tube Method):

-

Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The fusion tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra in the public domain, the following are predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 2H | H-2, H-5 (axial) |

| ~2.6 - 2.8 | m | 2H | H-2, H-5 (equatorial) |

| ~2.6 | q | 2H | -CH₂-CH₃ |

| ~2.5 | m | 1H | H-3 |

| ~1.9 | m | 1H | H-4 (axial) |

| ~1.5 | m | 1H | H-4 (equatorial) |

| ~1.1 | t | 3H | -CH₂-CH₃ |

| ~1.0-2.0 (broad) | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~55-60 | C-3 |

| ~50-55 | C-2, C-5 |

| ~45-50 | -CH₂-CH₃ |

| ~30-35 | C-4 |

| ~15-20 | -CH₂-CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretch (secondary amine) |

| 2960-2980 | Strong | C-H stretch (aliphatic) |

| 2850-2870 | Strong | C-H stretch (aliphatic) |

| 1450-1470 | Medium | C-H bend (methylene) |

| 1100-1200 | Medium | C-N stretch |

Predicted Mass Spectrum Fragmentation

In an electron ionization mass spectrum, this compound (Molar Mass: 114.19 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) leading to a peak at m/z = 85, and α-cleavage adjacent to the nitrogen atoms, resulting in characteristic fragments of pyrrolidine derivatives.

Biological and Pharmaceutical Relevance

The pyrrolidine ring is a fundamental structural motif in a vast array of natural products and synthetic drugs.[1] Its stereochemical complexity and conformational flexibility allow for precise three-dimensional orientation of substituents, making it an attractive scaffold for targeting a wide range of biological receptors and enzymes.[1] Derivatives of 3-aminopyrrolidine have been explored for various therapeutic applications, and the ethylamino group in this compound serves as a versatile handle for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[3] The basic nitrogen atoms can also play a crucial role in forming salt bridges with acidic residues in protein binding sites.

Safety and Handling

This compound is classified as a corrosive and flammable liquid.[5] It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the CNS Landscape: A Technical Guide to the Biological Activity Screening of 3-(Ethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] 3-(Ethylamino)pyrrolidine, a simple yet versatile derivative, presents a promising starting point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to known CNS-active agents suggests its potential as a modulator of key neurological targets. This guide provides a comprehensive framework for the biological activity screening of this compound and its analogs, focusing on in vitro and in vivo assays relevant to CNS drug discovery.

Rationale for CNS-Targeted Screening

The ethylamino group at the 3-position of the pyrrolidine ring introduces a key structural feature present in numerous compounds with affinity for monoamine transporters and receptors. Derivatives of 3-aminopyrrolidine have been investigated as inhibitors of dopamine, norepinephrine, and serotonin reuptake, as well as ligands for their respective receptors.[2][3][4] Furthermore, the pyrrolidine motif is found in compounds designed as monoamine oxidase (MAO) inhibitors.[5] Consequently, a primary screening cascade for this compound should focus on these key players in neurotransmission.

Primary In Vitro Screening Cascade

A logical first step in characterizing the biological activity of this compound is to perform a series of in vitro assays to identify its primary molecular targets.

Experimental Workflow for Primary Screening

Quantitative Data from Primary Screening

The following table summarizes hypothetical data from a primary screening cascade. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.

| Target | Assay Type | Radioligand | IC50 (nM) |

| Dopamine Transporter (DAT) | Radioligand Binding | [³H]WIN 35,428 | 150 |

| Serotonin Transporter (SERT) | Radioligand Binding | [³H]Citalopram | 85 |

| Norepinephrine Transporter (NET) | Radioligand Binding | [³H]Nisoxetine | 250 |

| Dopamine D2 Receptor | Radioligand Binding | [³H]Spiperone | >10,000 |

| Serotonin 5-HT2A Receptor | Radioligand Binding | [³H]Ketanserin | >10,000 |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Kynuramine | 5,200 |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Benzylamine | 8,700 |

Interpretation: In this hypothetical scenario, this compound shows the highest potency for the serotonin transporter, followed by the dopamine transporter. Its affinity for the norepinephrine transporter is lower, and it has weak to no activity at the tested receptors and MAO enzymes at concentrations up to 10 µM. This profile would suggest that the compound is a potential serotonin-dopamine reuptake inhibitor (SDRI).

Detailed Experimental Protocols for Key Assays

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

Objective: To determine the affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET

-

Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)

-

This compound test compound

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target transporter.

-

In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of this compound.

-

For non-specific binding wells, add 50 µL of the appropriate non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value by non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B

-

Horseradish peroxidase and Amplex Red reagent

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

This compound test compound

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, add 20 µL of MAO-A or MAO-B enzyme solution.

-

Add 20 µL of varying concentrations of this compound or a reference inhibitor.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the appropriate substrate and 40 µL of a solution containing horseradish peroxidase and Amplex Red.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Secondary Functional Assays and Signaling Pathways

Should primary screening reveal significant activity at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Representative GPCR Signaling Pathway

Functional Assay: cAMP Measurement

Objective: To determine the functional activity (agonist or antagonist) of this compound at a Gs or Gi-coupled receptor.

Materials:

-

CHO or HEK293 cells expressing the target receptor

-

Assay medium (e.g., HBSS with 20 mM HEPES)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

Reference agonist and antagonist for the target receptor

-

This compound test compound

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Replace the growth medium with assay medium.

-

For agonist testing: Add varying concentrations of this compound and incubate for 30 minutes at 37°C.

-

For antagonist testing: Pre-incubate with varying concentrations of this compound for 15 minutes, then add a fixed concentration (e.g., EC80) of the reference agonist and incubate for a further 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

In Vivo Pharmacological Profiling

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.

Illustrative Data from In Vivo Studies

| Study Type | Animal Model | Key Parameters Measured | Hypothetical Outcome for a Serotonin-Dopamine Reuptake Inhibitor |

| Pharmacokinetics | Rat | Cmax, Tmax, t1/2, Bioavailability | Moderate oral bioavailability, brain penetration |

| Locomotor Activity | Mouse | Horizontal and vertical activity | Increased locomotor activity at moderate doses |

| Forced Swim Test | Mouse/Rat | Immobility time | Reduced immobility time, suggesting antidepressant-like effects |

| Novel Object Recognition | Rat | Discrimination index | Potential improvement in cognitive function |

Conclusion

While the biological activity of this compound has not been extensively characterized, its chemical structure provides a strong rationale for its evaluation as a CNS-active agent. The screening cascade outlined in this guide, encompassing primary binding and enzyme inhibition assays, secondary functional assays, and in vivo behavioral models, offers a robust strategy for elucidating its pharmacological profile. The provided experimental protocols and illustrative data serve as a practical resource for researchers embarking on the exploration of this and similar pyrrolidine-based compounds in the quest for novel therapeutics for neurological and psychiatric disorders.

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Ethylamino)pyrrolidine: A versatile scaffold in neurotransmitter research - A technical overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylamino)pyrrolidine, a substituted pyrrolidine derivative, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules.[1] Its structural motif is frequently incorporated into compounds targeting various components of the central nervous system, particularly neurotransmitter systems.[1] This technical guide provides an in-depth overview of the role of this compound in neurotransmitter research, focusing on its synthesis and its utility as a scaffold for developing potent and selective ligands for dopamine, serotonin, and norepinephrine transporters and receptors.

While this compound itself is primarily recognized as a key intermediate in organic synthesis, the pyrrolidine core is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in specific interactions with biological targets.[2] Numerous studies have demonstrated that the incorporation of the pyrrolidine ring is a successful strategy for designing novel therapeutics for neurological and psychiatric disorders.[2]

Synthesis of this compound

The synthesis of this compound and its derivatives is well-established in the chemical literature. A common approach involves the stereoselective synthesis starting from readily available precursors like proline or 4-hydroxyproline.[2] These methods allow for the controlled introduction of substituents on the pyrrolidine ring, enabling the exploration of structure-activity relationships.

A generalized synthetic pathway is depicted below.

Role in Dopamine Receptor Research

The interaction of such ligands with dopamine receptors can modulate downstream signaling pathways, which are critical in conditions like Parkinson's disease and schizophrenia.

Role in Serotonin Receptor and Transporter Research

Similarly, the 3-aminopyrrolidine moiety is a common feature in ligands targeting the serotonin (5-HT) system. Studies have described the synthesis of 3-arylpyrrolidines that exhibit high affinity and selectivity for the 5-HT1A receptor.[4] Furthermore, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been investigated as dual-affinity ligands for the 5-HT1A receptor and the serotonin transporter (SERT).[5] The ethylamino group in this compound provides a convenient point for chemical modification to explore interactions with various serotonin receptor subtypes and the transporter.

Role in Norepinephrine Transporter Research

The norepinephrine transporter (NET) is another important target in neuropsychopharmacology. While direct binding data for this compound at NET is scarce, the pyrrolidine core is present in known NET inhibitors. For example, novel 3,3-disubstituted pyrrolidines have been discovered as triple reuptake inhibitors, targeting SERT, NET, and the dopamine transporter (DAT).[6] The development of such multi-target ligands is a promising strategy for the treatment of complex disorders like major depressive disorder.

Experimental Protocols: Radioligand Binding Assays

While a specific protocol for this compound is not available, a general methodology for a competitive radioligand binding assay to determine the affinity of a test compound for a specific neurotransmitter receptor or transporter is provided below. This protocol would be applicable for evaluating derivatives of this compound.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor or transporter using a competitive binding assay with a known radioligand.

Materials:

-

Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target (e.g., [³H]-Spiperone for D2 receptors)

-

Test compound (derivatized this compound)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Workflow:

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand

-

Kd is the dissociation constant of the radioligand for the receptor

Conclusion

This compound is a valuable and versatile chemical scaffold in the field of neurotransmitter research. While the compound itself may not be the final active pharmaceutical ingredient, its structural features provide a foundation for the synthesis of a wide array of potent and selective ligands for dopamine, serotonin, and norepinephrine receptors and transporters. The continued exploration of derivatives based on the this compound core holds significant promise for the development of novel therapeutics for a range of central nervous system disorders. Further research is warranted to synthesize and evaluate novel derivatives and to fully elucidate their pharmacological profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-(Ethylamino)pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-(ethylamino)pyrrolidine derivatives and structurally related compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery efforts targeting various diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Overview of Therapeutic Potential

Derivatives of the this compound core and related pyrrolidine-containing molecules have been investigated for a multitude of therapeutic applications. These include neurological and psychiatric disorders, inflammatory conditions, metabolic diseases, and infectious diseases. The versatility of the pyrrolidine ring allows for the synthesis of diverse libraries of compounds with the potential to interact with a wide array of biological targets.[3][4]

Key Therapeutic Targets and Quantitative Data

The following sections detail the primary therapeutic targets identified for pyrrolidine derivatives, supported by quantitative data from preclinical studies. It is important to note that while this guide focuses on the potential of this compound derivatives, much of the available quantitative data comes from studies on a broader range of substituted pyrrolidines. These findings, however, provide a strong rationale for the investigation of the this compound scaffold against these targets.

Central Nervous System (CNS) Targets

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are transmembrane proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[2][5][6] They are involved in modulating calcium signaling and cellular stress responses.[2][5][6] Ligands targeting sigma receptors have potential applications in the treatment of neurodegenerative diseases, psychiatric disorders, and pain.

| Compound Class | Target | Assay | Radioligand | Kᵢ (nM) | Reference |

| Pyrrolidinylethylamine Derivatives | Sigma-1 | Radioligand Binding | --INVALID-LINK---Pentazocine | 0.34 - 6.0 | [7] |

Dopamine receptors, particularly the D2 and D3 subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are established targets for antipsychotics and treatments for Parkinson's disease.[8][9][10]

| Compound Class | Target | Assay | Radioligand | Kᵢ (nM) | Reference |

| N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide analogues | D2-like | Radioligand Binding | Not Specified | Moderate to Potent Affinity | [1] |

| 3-(3-hydroxyphenyl)pyrrolidine analogues | D3 | Radioligand Binding | Not Specified | High Affinity | [11] |

The histamine H3 receptor is a presynaptic GPCR that regulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, narcolepsy, and other neurological conditions.[4][12][13]

| Compound Class | Target | Assay | Radioligand | pKᵢ | Reference |

| Substituted Aminopyrrolidines | Histamine H3 | Radioligand Binding | [³H]-Nα-methylhistamine | 7.56 - 8.68 | [11] |

| Substituted Pyrrolidines | Histamine H3 | Radioligand Binding | Not Specified | High Affinity | [14] |

Inflammatory and Metabolic Targets

NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[15][16] Inhibition of NAAA increases endogenous PEA levels, offering a promising strategy for the treatment of inflammatory and pain conditions.[15][16]

| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |

| Pyrrolidine Amide Derivatives | NAAA | Enzyme Inhibition | 2.12 - 12.92 | [15][17][18][19] |

iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.[20][21]

| Compound Class | Target | Assay | Binding Affinity (kcal/mol) | IC₅₀ (µM) | Reference |

| Pyrrolidine-2,3-diones | iNOS | Molecular Docking & NO Production Assay | -9.51 | 43.69 | [20] |

PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. PPARα and PPARγ are targets for drugs used to treat dyslipidemia and type 2 diabetes, respectively.[1][3][7][22][23]

| Compound Class | Target | Assay | Agonist Activity | Reference |

| 3,4-disubstituted Pyrrolidine Acids | PPARα/γ | Cell-based Transactivation | Potent dual agonists | [3] |

These enzymes are involved in the digestion of carbohydrates. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[24][25][26][27][28][29]

| Compound Class | Target | Assay | IC₅₀ (µg/mL) | Reference |

| Pyrrolidine Derivatives | α-Amylase | Enzyme Inhibition | 26.24 - 36.32 | [24] |

| Pyrrolidine Derivatives | α-Glucosidase | Enzyme Inhibition | 18.04 - 47.19 | [24] |

| N-acetylpyrrolidine Derivatives | α-Glucosidase | Enzyme Inhibition | 0.52 - 1.64 (mM) | [30] |

| N-acetylpyrrolidine Derivatives | α-Amylase | Enzyme Inhibition | 2.72 - 3.21 (mM) | [30] |

| Pyrrolidine-based Chalcones | α-Amylase | Enzyme Inhibition | 14.61 | [31] |

| Pyrrolidine-based Chalcones | α-Glucosidase | Enzyme Inhibition | 25.38 | [31] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of pyrrolidine derivatives.

Radioligand Binding Assays

This protocol is adapted from methods used to determine the binding affinity of compounds for sigma-1 receptors.[5][16]

-

Membrane Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).

-

Procedure:

-

Incubate guinea pig brain membranes with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine in a 96-well plate.

-

Incubate for 90 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This protocol describes a fluorescence-based assay to measure the inhibition of NAAA activity.[7]

-

Enzyme Source: Recombinant human NAAA.

-

Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.

-

Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).

-

Procedure:

-

Pre-incubate the recombinant NAAA enzyme with various concentrations of the test compound in a 96-well plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the PAMCA substrate.

-

Monitor the increase in fluorescence (excitation: 355 nm, emission: 460 nm) resulting from the enzymatic cleavage of PAMCA to the fluorescent product, 7-amino-4-methylcoumarin (AMC).

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

These protocols outline the in vitro assessment of α-amylase and α-glucosidase inhibition.[24][32][33][34]

-

α-Amylase Inhibition Assay:

-

Pre-incubate a solution of α-amylase with the test compound.

-

Add a starch solution to initiate the enzymatic reaction.

-

After incubation, add dinitrosalicylic acid (DNS) color reagent and heat the mixture.

-

Measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.

-

-

α-Glucosidase Inhibition Assay:

-

Pre-incubate a solution of α-glucosidase with the test compound.

-

Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.

-

-

Data Analysis: For both assays, calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Assay

This is a standard in vivo model to evaluate the anti-inflammatory activity of test compounds.[1][9][12][15][23]

-

Animals: Male Wistar rats or Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally to the rats.

-

After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with the therapeutic targets of this compound derivatives is crucial for elucidating their mechanisms of action and predicting their physiological effects.

Sigma-1 Receptor Signaling

The sigma-1 receptor acts as a molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface, where it modulates Ca²⁺ signaling and responds to cellular stress.

References

- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 7. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 8. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 21. academic.oup.com [academic.oup.com]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 34. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Technical Guide to the Discovery and Development of 3-(Ethylamino)pyrrolidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and synthetic drugs. Its stereochemical complexity and favorable physicochemical properties make it a privileged scaffold for the design of novel therapeutic agents. This technical guide delves into the discovery and development of a specific class of pyrrolidine derivatives: 3-(ethylamino)pyrrolidine analogs. We will explore their synthesis, biological activities, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as drug candidates.

Synthesis of this compound Analogs

The synthesis of this compound analogs often involves multi-step sequences starting from commercially available chiral precursors to ensure stereochemical control, which is often crucial for biological activity. A common strategy involves the use of protected 3-aminopyrrolidine intermediates, followed by N-alkylation or other modifications.

For instance, in the synthesis of certain quinolone antibacterials, a key intermediate is a 3-[(ethylamino)methyl]pyrrolidine moiety. The synthesis of this class of compounds generally involves the reaction of a 1-substituted-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with the appropriate 7-substituted-pyrrolidine. The pyrrolidine side chain itself can be constructed through various synthetic routes, often starting from chiral precursors to obtain the desired stereoisomers.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of therapeutic applications, demonstrating their versatility as a scaffold in drug discovery. Key areas of investigation include their use as antibacterial agents and as modulators of central nervous system (CNS) targets.

Antibacterial Activity

A notable application of this compound analogs is in the development of quinolone antibiotics. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 3-[(ethylamino)methyl]pyrrolidinyl substituent at the C-7 position of the quinolone core has been shown to significantly influence the potency and spectrum of antibacterial activity.

A series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated for their antibacterial activity and inhibition of DNA gyrase.[1] The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 1-position of the quinolone ring plays a critical role in determining the antibacterial potency.[1]

Table 1: Antibacterial Activity and DNA Gyrase Inhibition of 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids [1]

| Compound | N1 Substituent | DNA Gyrase IC50 (µM) |

| PD 118362 | - | 66.75 |

| PD 111834 | - | 201 |

| Analog 1 | Cyclopropyl | - |

| Analog 2 | Ethyl | - |

| Analog 3 | 2-Fluoroethyl | - |

| Analog 4 | 2,2-Difluoroethyl | - |

| Analog 5 | Vinyl | - |

| Analog 6 | Phenyl | - |

| Analog 7 | 4-Fluorophenyl | - |

| Analog 8 | 2,4-Difluorophenyl | - |

| Analog 9 | 4-Hydroxyphenyl | - |

| Analog 10 | 4-Methoxyphenyl | - |

| Analog 11 | 4-Nitrophenyl | - |

| Analog 12 | 4-Aminophenyl | - |

| Analog 13 | 4-Pyridyl | - |

| Analog 14 | 2-Thiazolyl | - |

| Analog 15 | tert-Butyl | - |

| Analog 16 | Cyclobutyl | - |

| Analog 17 | Cyclopentyl | - |

| Analog 18 | Cyclohexyl | - |

Note: Specific MIC values against various bacterial strains were also reported in the original study but are not fully reproduced here for brevity. The QSAR study indicated that antibacterial potency was strongly dependent on the STERIMOL length and width and the level of unsaturation of the N1 substituent.[1]

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a common feature in many CNS-active compounds. While specific research on this compound analogs in the CNS is an emerging area, related structures have shown significant activity as dopamine receptor ligands and acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[2][3]

Dopamine receptors are G protein-coupled receptors that play a crucial role in motor control, motivation, and cognition.[4] Analogs of 3-aminopyrrolidine have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes. Structure-activity relationship studies of eticlopride-based bitopic ligands, which feature a pyrrolidine ring, revealed that modifications on the pyrrolidine N-alkyl group and the position of substitution significantly impact binding affinities for D2 and D3 receptors.[5]

Table 2: Binding Affinities of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors [5]

| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) |

| 11 | N-alkylated | 25.3 | 6.97 |

| 33 | O-alkylated | 1.77 | 0.436 |

| 34 | O-alkylated, N-propyl | 2.57 | 0.444 |

| 46 | N-nor, indole-2-carboxamide | 2.54 | 0.797 |

| 47 | N-nor, benzofuran-2-carboxamide | 2.29 | 0.493 |

These findings suggest that this compound analogs could be designed as potent and selective dopamine receptor ligands for the treatment of neurological and psychiatric disorders.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other cognitive disorders. Dispiro pyrrolidine derivatives have been synthesized and shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]

Table 3: Cholinesterase Inhibitory Activity of Dispiro Pyrrolidine Derivatives [7]

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

| 5c | - | 2.4 |

| 7b | - | 12.78 ± 1.52 |

| Rivastigmine | Comparable to derivatives | - |

While not direct this compound analogs, these results highlight the potential of the pyrrolidine scaffold in designing cholinesterase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and related compounds.

Synthesis of 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids (General Procedure)

A general synthetic route involves the reaction of a 1-substituted-6,8-difluoro-7-halo-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with 3-[(ethylamino)methyl]pyrrolidine in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by crystallization or column chromatography. The structural confirmation of the final compounds is typically achieved using spectroscopic methods such as nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial strains are grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Plate Preparation: The compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Dopamine Receptor Binding Assay (Radioligand Competition Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the dopamine receptor.

-

Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4), is used.

-

Assay Procedure: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[4][8][9]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase by detecting the product of the enzymatic reaction.[10][11][12][13]

-

Reagents:

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Acetylcholinesterase enzyme.

-

Test compound (inhibitor).

-

-

Assay Procedure: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compound in the phosphate buffer.

-

Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.

-

Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine generated from the hydrolysis of ATCI by AChE.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and the workflows for their investigation is crucial for understanding and advancing drug discovery efforts.

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter dopamine. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[14] D2-like receptors, on the other hand, couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[14][15] These signaling cascades ultimately modulate neuronal excitability and gene expression.[16]

Acetylcholinesterase Mechanism of Action

Acetylcholinesterase catalyzes the hydrolysis of acetylcholine into choline and acetic acid through a two-step process involving a catalytic triad of serine, histidine, and glutamate residues in its active site.[17] The reaction proceeds via the formation of a covalent acetyl-enzyme intermediate, which is subsequently hydrolyzed to regenerate the free enzyme.[17]

Experimental Workflow for Lead Optimization

The process of optimizing a lead compound, such as a this compound analog, involves a cyclical process of design, synthesis, and biological evaluation.

Conclusion

This compound analogs represent a versatile and promising scaffold in drug discovery. Their demonstrated utility in the development of antibacterial agents and their potential as modulators of CNS targets highlight the broad therapeutic possibilities of this chemical class. The continued exploration of the structure-activity relationships of these compounds, guided by robust synthetic strategies and detailed biological evaluation, is expected to yield novel drug candidates with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key aspects of the discovery and development of this compound analogs, intended to support the research efforts of scientists and drug development professionals in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of N-ethylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylpyrrolidin-3-amine, a substituted pyrrolidine derivative, represents a significant scaffold in medicinal chemistry and drug development. Its structural features suggest potential interactions with various biological targets, making a thorough understanding of its physicochemical properties essential for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethylpyrrolidin-3-amine, including its identity, and key descriptors influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.

Compound Identification

| Identifier | Value |

| IUPAC Name | N-ethylpyrrolidin-3-amine |

| CAS Number | 111390-22-8[1] |

| Molecular Formula | C6H14N2[2] |

| Molecular Weight | 114.19 g/mol |

| Canonical SMILES | CCNC1CCNC1 |

Physicochemical Properties

A summary of the key physicochemical properties of N-ethylpyrrolidin-3-amine is presented below. These parameters are crucial for assessing the compound's "drug-likeness" and potential for development as a therapeutic agent.

| Property | Value | Source |

| Boiling Point | 168 °C | ChemBlink |

| Density | 0.91 g/cm³ | ChemBlink |

| logP (Predicted) | 0.4 | PubChemLite[2] |

| pKa (Predicted) | ~9-11 (for the tertiary amine) | General amine chemistry |

| Water Solubility | Predicted to be soluble | General properties of small amines |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. Adherence to standardized protocols is critical for generating accurate and reproducible data.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[3][4]

Principle: A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of N-ethylpyrrolidin-3-amine of known concentration (e.g., 0.01 M) in deionized water.

-

Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the N-ethylpyrrolidin-3-amine solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized HCl solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).

-

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for determining logP.[5][6][7]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of N-ethylpyrrolidin-3-amine in the aqueous phase at a known concentration.

-

In a separatory funnel, combine a known volume of the aqueous solution with a known volume of the n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of N-ethylpyrrolidin-3-amine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate the logP by taking the base-10 logarithm of P.

-

Determination of Water Solubility according to OECD Guideline 105

Water solubility is a fundamental property that affects a compound's absorption and distribution. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides standardized methods for determining water solubility.[8][9][10][11][12]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Methodology (Flask Method):

-

Equilibration:

-

Add an excess amount of N-ethylpyrrolidin-3-amine to a flask containing deionized water.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the mixture to stand to let undissolved material settle.

-

Separate the saturated aqueous solution from the excess solid by centrifugation or filtration.

-

-

Analysis:

-

Determine the concentration of N-ethylpyrrolidin-3-amine in the clear aqueous phase using a validated analytical method (e.g., HPLC, GC).

-

-

Reporting:

-

Express the water solubility as mass per unit volume of water (e.g., g/L or mg/mL) at the specified temperature.

-

Biological Context and Potential Signaling Pathways

Pyrrolidine-containing compounds are prevalent in numerous biologically active molecules and approved drugs, often interacting with central nervous system (CNS) targets.[13] Derivatives of N-substituted pyrrolidines have been investigated as ligands for various receptors, including dopamine and histamine H3 receptors.[13][14] Many of these receptors are G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding. A generalized GPCR signaling pathway is depicted below.

Experimental and Developmental Workflows

The physicochemical characterization of a compound like N-ethylpyrrolidin-3-amine is a critical early step in the drug discovery and development process. A typical workflow for physicochemical profiling is illustrated below.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-ethylpyrrolidin-3-amine, along with standardized experimental protocols for their determination. The presented data and methodologies offer a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics based on the pyrrolidine scaffold. A thorough understanding and experimental validation of these properties are paramount for advancing promising lead compounds through the drug development pipeline.

References

- 1. 111390-22-8|N-Ethylpyrrolidin-3-amine| Ambeed [ambeed.com]

- 2. PubChemLite - N-ethyl-n-methylpyrrolidin-3-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. filab.fr [filab.fr]

- 13. Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-(Ethylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Ethylamino)pyrrolidine, a key building block in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and provide a reliable reference for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 1H | CH-N |

| ~2.6 - 2.8 | m | 4H | CH₂-N (pyrrolidine ring) |

| ~2.5 | q | 2H | CH₂-CH₃ |

| ~1.8 - 2.0 | m | 1H | CH₂ (pyrrolidine ring) |

| ~1.5 - 1.7 | m | 1H | CH₂ (pyrrolidine ring) |

| ~1.1 | t | 3H | CH₃ |

| ~1.0 | br s | 2H | NH, NH₂ |

Solvent: CDCl₃. Predicted data is based on computational simulations.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~55 | CH | CH-N |

| ~52 | CH₂ | CH₂-N (pyrrolidine ring) |

| ~48 | CH₂ | CH₂-N (pyrrolidine ring) |

| ~44 | CH₂ | CH₂-CH₃ |

| ~32 | CH₂ | CH₂ (pyrrolidine ring) |

| ~15 | CH₃ | CH₃ |

Solvent: CDCl₃. Predicted data is based on computational simulations.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Medium, Broad | N-H Stretch (amine) |

| ~2960 - 2850 | Strong | C-H Stretch (aliphatic) |

| ~1460 | Medium | C-H Bend (alkane) |

| ~1130 | Medium | C-N Stretch (amine) |

Predicted data based on computational modeling.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 114 | 100 | [M]⁺ (Molecular Ion) |

| 99 | High | [M-CH₃]⁺ |

| 85 | High | [M-C₂H₅]⁺ |

| 70 | Medium | [M-C₂H₅N]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

Ionization Mode: Electron Ionization (EI). Predicted data based on computational fragmentation patterns.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film.

-

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile amine like this compound, direct injection or gas chromatography (GC) coupling is suitable.

-

Direct Injection: Introduce a small amount of the neat liquid sample into the ion source via a heated probe.

-

GC-MS: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ether) into the GC, which separates the compound before it enters the mass spectrometer.

-

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

A Technical Guide to 3-(Ethylamino)pyrrolidine: Commercial Availability, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethylamino)pyrrolidine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, making this reagent a valuable tool for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, including its racemic and chiral forms, detailed purchasing information, and insights into its synthesis. Furthermore, this document explores the potential biological relevance of the pyrrolidine core, offering a foundation for its application in the development of new chemical entities targeting various signaling pathways.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. The compound is available in its racemic form as well as its chiral enantiomers, (R)-(+)-3-(Ethylamino)pyrrolidine and (S)-(-)-3-(Ethylamino)pyrrolidine, which are critical for stereoselective synthesis in drug development.

Major Suppliers and Product Specifications

A survey of the market indicates several key suppliers for this compound and its derivatives. The following tables summarize the available forms, typical purities, and CAS numbers.

Table 1: Commercial Forms of this compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |

| This compound | 111390-22-8 | C₆H₁₄N₂ | 114.19 | Racemic |

| (3R)-(+)-3-(Ethylamino)pyrrolidine | 381670-30-0 | C₆H₁₄N₂ | 114.19 | (R)-enantiomer |

| (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | C₆H₁₄N₂ | 114.19 | (S)-enantiomer |

| 3-(N-Acetyl-N-ethylamino)pyrrolidine | 115445-29-9 | C₈H₁₆N₂O | 156.23 | Racemic |

Table 2: Representative Suppliers and Pricing

| Supplier | Product | CAS Number | Purity | Quantity | Price (USD) |

| Chem-Impex | This compound | 111390-22-8 | ≥ 97% (GC) | 5g | $403.30 |

| Chem-Impex | (3R)-(+)-3-(Ethylamino)pyrrolidine | 381670-30-0 | ≥ 97% (GC) | 1g | $443.86 |

| TCI Chemicals | (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | >98.0% (GC) | 1g | Contact for price |

| Pharmaffiliates | This compound | 111390-22-8 | N/A | N/A | Contact for price |

| ChemicalBook | (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | 98.0%(GC&T) | 1g | Contact for price |

| Lab Pro Inc. | 3-(N-Acetyl-N-ethylamino)pyrrolidine | 115445-29-9 | Min. 98.0% (T) | 5g | Contact for price |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Suppliers are located globally, with a significant presence in North America, Europe, and Asia, including China and India, ensuring accessibility for researchers worldwide.[1][2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method is the reductive amination of a suitable pyrrolidinone precursor or the direct alkylation of 3-aminopyrrolidine.

Hypothesized Experimental Protocol: Reductive Amination of N-Boc-3-pyrrolidinone with Ethylamine

This protocol describes a plausible two-step synthesis of this compound via reductive amination, a widely used method for amine synthesis.[4][5]

Step 1: Imine Formation

-

To a solution of N-Boc-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.5-2 equivalents).

-

The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by TLC or GC-MS.

-

For less reactive ketones, a dehydrating agent like molecular sieves or a catalytic amount of a weak acid can be added to drive the equilibrium towards the imine.

Step 2: Reduction of the Imine

-

Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent suitable for this transformation and is typically used in slight excess (1.2-1.5 equivalents).[6]

-

The reaction is stirred at room temperature until the reduction is complete, as indicated by TLC or GC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting N-Boc-3-(ethylamino)pyrrolidine can be purified by column chromatography.

Step 3: Deprotection

-

The purified N-Boc-3-(ethylamino)pyrrolidine is dissolved in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield this compound dihydrochloride. The free base can be obtained by neutralization with a suitable base.

Biological Significance and Potential Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[7] Its non-planar, three-dimensional structure allows for diverse interactions with biological targets. Derivatives of 3-aminopyrrolidine have shown a wide range of biological activities, including acting as antagonists for chemokine receptors like CCR2, which are involved in inflammatory responses.[8]

Potential Role in Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the broader class of pyrrolidine-containing compounds has been implicated in various cellular processes. For instance, some pyrrolidine derivatives have been shown to influence the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

The diagram below illustrates a potential, generalized mechanism by which a hypothetical bioactive molecule derived from this compound might modulate the NF-κB signaling pathway. This is a speculative representation based on the known activities of other pyrrolidine derivatives and serves as a conceptual framework for further investigation.

Quality Control and Documentation

For researchers and drug development professionals, ensuring the quality and purity of starting materials is paramount. Reputable suppliers provide a Certificate of Analysis (CoA) for their products. A CoA typically includes:

-

Product Identification: Name, CAS number, batch number.

-

Physical Properties: Appearance, melting/boiling point.

-

Analytical Data: Results from techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), and Mass Spectrometry (MS) to confirm structure and purity.

-

Date of Analysis and Expiry.

While a specific CoA for this compound was not publicly available at the time of this writing, suppliers like Pharmaffiliates indicate that sample CoAs are available upon request.[9] It is standard practice to request and review the CoA before purchasing and using any chemical reagent.

Conclusion